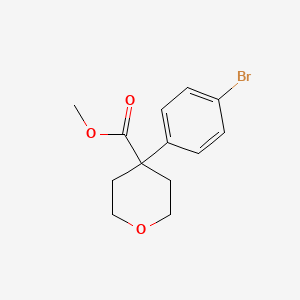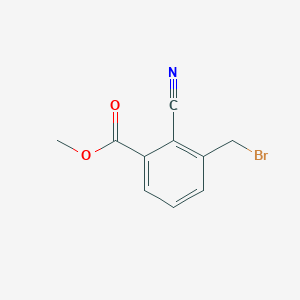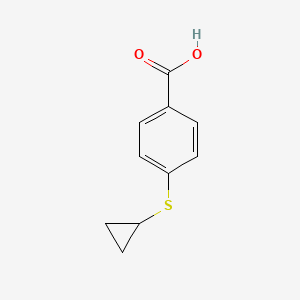
1-Bromo-2-chloro-4-(ethylsulfonyl)benzene
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (BCEBS) is a chemical compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. BCEBS is a versatile building block for the synthesis of complex molecules due to its unique reactivity, low toxicity, and high solubility in aqueous and non-aqueous solvents. In
Applications De Recherche Scientifique
Organic Synthesis Applications
The compound "1-Bromo-2-chloro-4-(ethylsulfonyl)benzene" is not directly mentioned in the available research. However, related compounds have been studied for their applications in organic synthesis, illustrating the potential utility of similar compounds in this field.
Catalytic Applications : A novel N-bromo sulfonamide reagent has been synthesized and used as a highly efficient catalyst for organic transformations, such as the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by condensation reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2016). This demonstrates the role of bromo and chloro substituted compounds in catalysis under neutral conditions.
Synthesis of Aromatic Compounds : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the utility of bromo-chloro substitutions in the synthesis of complex organic molecules (Niu Wen-bo, 2011).
Material Science Applications
- Luminescence Properties : Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene has explored its photoluminescence properties, which could have implications for materials that require specific light-emitting characteristics. This research underscores the potential for bromo-chloro substituted compounds in developing new luminescent materials (Liang Zuo-qi, 2015).
Medicinal Chemistry Applications
- Antagonist Synthesis : Compounds with bromo and chloro groups have been used in the synthesis of novel non-peptide CCR5 antagonists, indicating the potential of such substitutions in the development of therapeutic agents (Cheng De-ju, 2015). These antagonists can play a significant role in the treatment of conditions like HIV, highlighting the relevance of bromo-chloro substituted compounds in drug development.
Propriétés
IUPAC Name |
1-bromo-2-chloro-4-ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPGFLOBLVJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)





![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)

